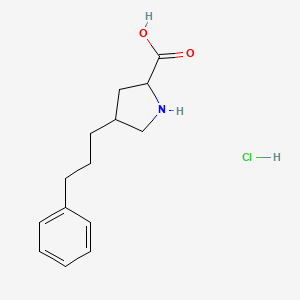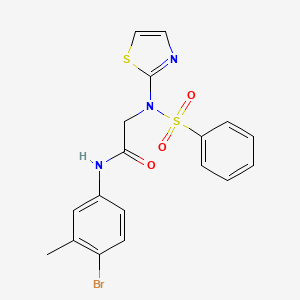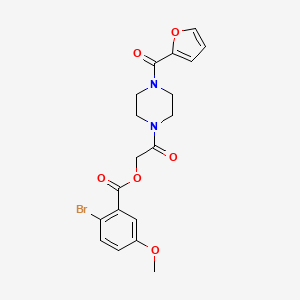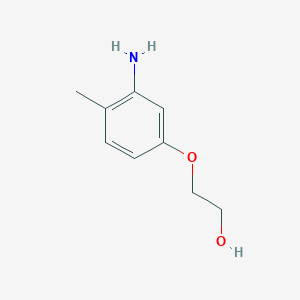![molecular formula C16H23N5 B12503489 1-[2-(4-methylpiperazin-1-yl)ethyl]-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B12503489.png)
1-[2-(4-methylpiperazin-1-yl)ethyl]-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-methylpiperazin-1-yl)ethyl]-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole is a complex organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-methylpiperazin-1-yl)ethyl]-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of the piperazine moiety: The piperazine ring is introduced by reacting the benzimidazole core with 1-(2-chloroethyl)-4-methylpiperazine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-methylpiperazin-1-yl)ethyl]-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzimidazole core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
1-[2-(4-methylpiperazin-1-yl)ethyl]-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(4-methylpiperazin-1-yl)ethyl]-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methylpiperazin-1-yl)ethan-1-amine
- 1-((4-methylpiperazin-1-yl)(phenyl)methyl)naphthalen-2-ol
- 4-(4-methylpiperazin-1-ylmethyl)benzoic acid
Uniqueness
1-[2-(4-methylpiperazin-1-yl)ethyl]-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole is unique due to its specific structural features, which confer distinct biological activities. Its combination of a benzimidazole core with a piperazine moiety allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry research.
Properties
Molecular Formula |
C16H23N5 |
|---|---|
Molecular Weight |
285.39 g/mol |
IUPAC Name |
3-[2-(4-methylpiperazin-1-yl)ethyl]-1,2-dihydroimidazo[1,2-a]benzimidazole |
InChI |
InChI=1S/C16H23N5/c1-18-6-8-19(9-7-18)10-11-20-12-13-21-15-5-3-2-4-14(15)17-16(20)21/h2-5H,6-13H2,1H3 |
InChI Key |
LGXKAGKITRVDGE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCN2CCN3C2=NC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-[(4-Methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12503406.png)

![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-chlorophenyl)carbonyl]amino}benzoate](/img/structure/B12503417.png)

![Ethyl 3-[3-(phenylsulfamoyl)phenyl]prop-2-enoate](/img/structure/B12503427.png)


![{2-[4-(1,2-Diphenylbut-1-en-1-yl)phenoxy]ethyl}(methyl)amine](/img/structure/B12503450.png)




![4-(1-Hydroxypropyl)-1-[1-(4-methoxyphenyl)ethyl]pyrrolidin-2-one](/img/structure/B12503463.png)

